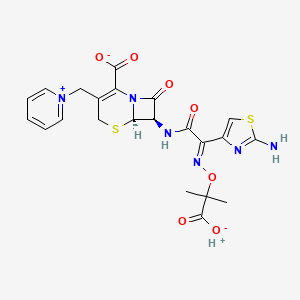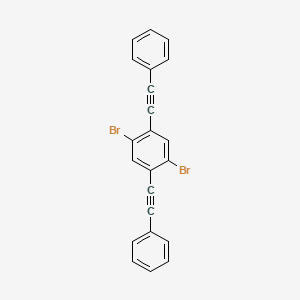
1,4-Bis(phenylethynyl)-2,5-dibromobenzene
Descripción general
Descripción
1,4-Bis(phenylethynyl)-2,5-dibromobenzene is a chemical compound with the molecular formula C22H14 . It is used in the synthesis of a number of derivatives and analogues with different numbers of side-substitute fluorine atoms on benzene rings, and alkyl chains, ethoxyl groups, fluorine atoms and trifluoromethyl groups as the end groups .
Synthesis Analysis
The synthesis of this compound involves a number of steps. The compound has been synthesized with different numbers of side-substitute fluorine atoms on benzene rings, and alkyl chains, ethoxyl groups, fluorine atoms and trifluoromethyl groups as the end groups . The effects of the different substituents on their properties such as thermal behavior of melting point and clearing point, the temperature of nematic phase, optical anisotropy and dielectric anisotropy have been well investigated .Molecular Structure Analysis
The molecular structure of this compound is characterized by a planar configuration with two phenylethynyl groups attached to the 1,4-positions of a benzene ring . The compound possesses two large-amplitude torsional motions, out-of-phase 24 and in-phase 29 modes .Physical And Chemical Properties Analysis
This compound has an average mass of 278.347 Da and a monoisotopic mass of 278.109558 Da . Some of its derivatives have been found to have a wide range of the nematic phase temperature with high optical anisotropy and acceptable dielectric anisotropy .Aplicaciones Científicas De Investigación
Polymer Synthesis
1,4-Dibromo-2,5-bis(bromomethyl)benzene, a derivative of 1,4-Bis(phenylethynyl)-2,5-dibromobenzene, is utilized in the synthesis of poly(p-phenylene) (PPP) graft copolymers with polytetrahydrofuran/polystyrene side chains. This process involves cationic ring-opening polymerization and Suzuki coupling, producing PPPs with high solubility in common organic solvents at room temperature (Cianga, Hepuzer, & Yagcı, 2002).
Nonlinear Optical Properties
A study on unsymmetric π-donor−acceptor bis(phenylethynyl)benzenes, which includes this compound, reveals their potential for nonlinear optical applications. These compounds exhibit a tradeoff between nonlinearity and transparency, making them suitable for optical materials (Nguyen, Lesley, Marder, Ledoux, & Zyss, 1997).
Molecular Packing Studies
This compound is also studied in the context of molecular packing. The crystal lattices of various distyrylbenzene derivatives, including this compound, are characterized to understand the effects of substitution on the resulting crystal properties (Bartholomew, Bazan, Bu, & Lachicotte, 2000).
Spectroscopy and Torsional Motion Studies
The torsional motions of jet-cooled this compound are examined using cavity ring-down spectroscopy. This research contributes to the understanding of molecular wire properties and their torsional barriers (Greaves, Flynn, Futcher, Wrede, Lydon, Low, Rutter, & Beeby, 2006).
Photovoltaic and Electronic Device Applications
Research on the synthesis of 5,8-Dimethyl-Dibenzo[b,j][1,10]Phenanthrolines involving this compound explores its potential in the production of nanoscale thin films for dye-sensitized solar cells and other optoelectronic devices (Johnson & Ji, 2019).
Safety and Hazards
The safety data sheet for 1,4-Bis(phenylethynyl)-2,5-dibromobenzene suggests that it should be handled with care. It is recommended to avoid contact with skin, eyes or clothing, and to avoid ingestion and inhalation . It is not classified as a hazardous substance according to the Globally Harmonized System (GHS) .
Mecanismo De Acción
Target of Action
This compound is a complex organic molecule, and its targets could be diverse depending on the context of its use .
Mode of Action
It’s worth noting that compounds with similar structures, such as enediynes, have been found to undergo cyclizations under the action of electrophiles . This could potentially lead to interactions with its targets and subsequent changes.
Biochemical Pathways
Similar compounds have been found to exhibit high photoluminescence efficiency, suggesting potential applications in optoelectronic devices .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and may form granular or crystalline structures . These physical properties could potentially influence its bioavailability.
Result of Action
Similar compounds have been found to provide high photoluminescence efficiency, suggesting potential applications in optoelectronic devices .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility could be influenced by the solvent used, which in turn could affect its action and efficacy . Furthermore, storage conditions such as temperature could impact the compound’s stability .
Propiedades
IUPAC Name |
1,4-dibromo-2,5-bis(2-phenylethynyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Br2/c23-21-16-20(14-12-18-9-5-2-6-10-18)22(24)15-19(21)13-11-17-7-3-1-4-8-17/h1-10,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLIXPDDASVTRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2Br)C#CC3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



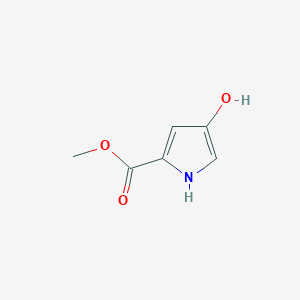
![(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B3333308.png)
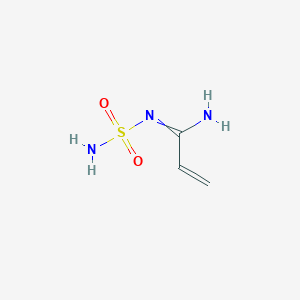

![7-Chloro-5-methoxyimidazo[1,2-c]pyrimidine](/img/structure/B3333325.png)
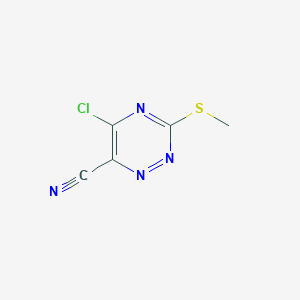
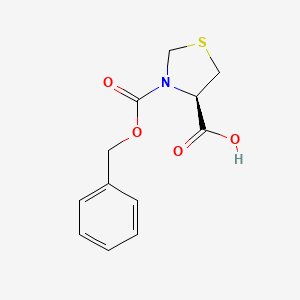
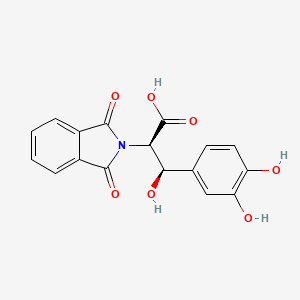
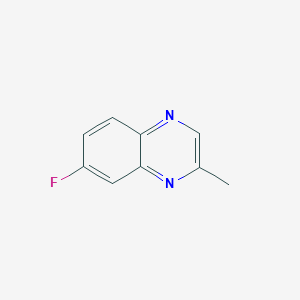


![6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline](/img/no-structure.png)

